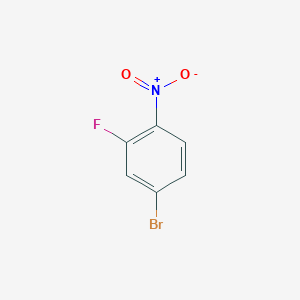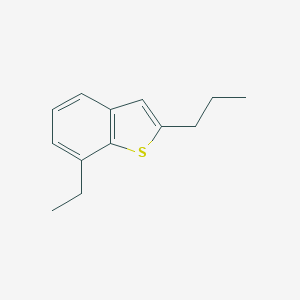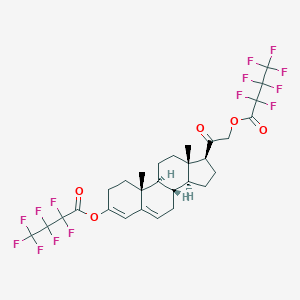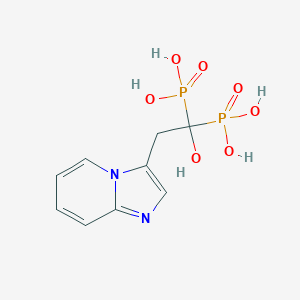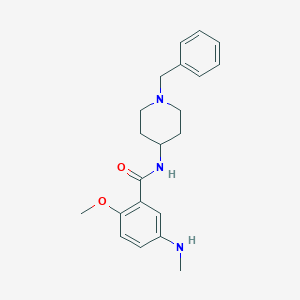
2-Methyl-6(5H)-pteridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6(5H)-pteridinone is a heterocyclic compound belonging to the pteridine family It is characterized by a pteridine ring system with a methyl group at the 2-position and a hydroxyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6(5H)-pteridinone typically involves the methylation of pteridine derivatives. One common method includes the reaction of 2,4-diamino-6-hydroxypyrimidine with methyl iodide under basic conditions to introduce the methyl group at the 2-position. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For instance, a continuous flow setup using a packed column with a suitable catalyst can facilitate the methylation process, reducing reaction times and improving safety by minimizing the handling of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6(5H)-pteridinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form tetrahydropteridines.
Substitution: The amino groups on the pteridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 2-methyl-6-pteridinone.
Reduction: Formation of tetrahydro-2-methyl-6-pteridinol.
Substitution: Formation of various substituted pteridines depending on the nucleophile used.
Scientific Research Applications
2-Methyl-6(5H)-pteridinone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its role in enzymatic reactions and as a potential cofactor in biological systems.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6(5H)-pteridinone involves its interaction with specific molecular targets and pathways. It can act as a cofactor in enzymatic reactions, facilitating the transfer of electrons or functional groups. The compound’s hydroxyl group at the 6-position plays a crucial role in its binding affinity and reactivity with enzymes .
Comparison with Similar Compounds
Pterin: A parent compound with a similar pteridine ring system but lacking the methyl group at the 2-position.
Folic Acid: Contains a pteridine ring system with additional functional groups, widely known for its role in DNA synthesis and repair.
6-Methylpterine: Similar to 2-Methyl-6(5H)-pteridinone but with different substitution patterns on the pteridine ring
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
16041-25-1 |
|---|---|
Molecular Formula |
C7H6N4O |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-methyl-5H-pteridin-6-one |
InChI |
InChI=1S/C7H6N4O/c1-4-8-2-5-7(10-4)9-3-6(12)11-5/h2-3H,1H3,(H,11,12) |
InChI Key |
UASJWLAVJXEMIA-UHFFFAOYSA-N |
SMILES |
CC1=NC=C2C(=N1)N=CC(=O)N2 |
Canonical SMILES |
CC1=NC=C2C(=N1)N=CC(=O)N2 |
Synonyms |
2-Methyl-6(5H)-pteridinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



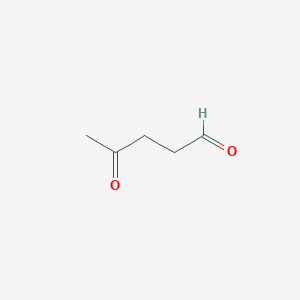

![Phosphine, tris[p-(trimethylsilyl)phenyl]-](/img/structure/B105771.png)
